Cas no 686301-05-3 (Adenosine,N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-)
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Adenosine,N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)- Chemical and Physical Properties
Names and Identifiers
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- Adenosine,N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-
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Adenosine,N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27718492-0.5g |
686301-05-3 | 0.5g |
$370.0 | 2023-05-30 | |||
Enamine | EN300-27718492-2.5g |
686301-05-3 | 2.5g |
$754.0 | 2023-05-30 | |||
Enamine | EN300-27718492-10.0g |
686301-05-3 | 10g |
$1654.0 | 2023-05-30 | |||
Enamine | EN300-27718492-0.05g |
686301-05-3 | 0.05g |
$323.0 | 2023-05-30 | |||
Enamine | EN300-27718492-5.0g |
686301-05-3 | 5g |
$1115.0 | 2023-05-30 | |||
Enamine | EN300-27718492-0.25g |
686301-05-3 | 0.25g |
$354.0 | 2023-05-30 | |||
Enamine | EN300-27718492-1.0g |
686301-05-3 | 1g |
$385.0 | 2023-05-30 | |||
Enamine | EN300-27718492-0.1g |
686301-05-3 | 0.1g |
$339.0 | 2023-05-30 |
Adenosine,N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)- Related Literature
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
Additional information on Adenosine,N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-
Adenosine,N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene): A Comprehensive Overview
The compound Adenosine,N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene), identified by the CAS number 686301-05-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes, including energy transfer and signal transduction. The specific modification of this compound involves the introduction of a (1,1-dimethylethoxy)carbonyl group at the N-position and a (1-methylethylidene) group at the 2',3'-positions of the ribose moiety. These modifications are designed to enhance the compound's stability, bioavailability, and pharmacological activity.
Recent studies have highlighted the potential of this compound as a promising candidate in drug development. The (1,1-dimethylethoxy)carbonyl group is known to improve the solubility and metabolic stability of adenosine derivatives, making them more suitable for therapeutic applications. Similarly, the (1-methylethylidene) group at the 2',3'-positions has been shown to modulate the compound's interactions with adenosine receptors, potentially enhancing its efficacy in treating conditions such as cardiovascular diseases and neurological disorders.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and protection/deprotection reactions. The use of advanced chromatographic techniques has enabled researchers to achieve high purity levels, ensuring the reliability of this compound for both preclinical and clinical studies. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods for this compound.
The biological activity of Adenosine,N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene) has been extensively studied in vitro and in vivo models. Preclinical data indicate that this compound exhibits potent anti-inflammatory and anti-thrombotic properties, making it a potential candidate for treating inflammatory diseases and thrombotic events. Additionally, its ability to modulate adenosine receptor signaling pathways has opened new avenues for its application in neuroprotection and pain management.
Recent research has also explored the use of this compound in combination therapies to enhance its therapeutic effects while minimizing adverse side effects. For instance, studies have shown that co-administration with other adenosine receptor agonists or antagonists can synergistically improve outcomes in certain disease models. Furthermore, ongoing clinical trials are investigating its safety and efficacy in human subjects, with preliminary results showing promising trends.
In conclusion, Adenosine,N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene) represents a significant advancement in the field of adenosine derivative research. Its unique chemical structure, combined with its enhanced pharmacological properties, positions it as a valuable tool in drug development. As research continues to uncover its full potential, this compound holds great promise for addressing unmet medical needs across various therapeutic areas.
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